molecular formula C15H17N3 B7909344 1,1-Di-o-tolylguanidine

1,1-Di-o-tolylguanidine

Cat. No.: B7909344
M. Wt: 239.32 g/mol
InChI Key: SERREGHQSNHRJY-UHFFFAOYSA-N
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Description

1,3-Di-o-tolylguanidine (DTG; CAS 97-39-2), also known as N,N'-bis(2-methylphenyl)guanidine, is a substituted guanidine derivative featuring two ortho-tolyl groups at the 1 and 3 positions of the guanidine core. This compound is primarily utilized in research settings, with applications in organic synthesis and materials science . Its molecular formula is C₁₅H₁₇N₃, and it exhibits moderate solubility in polar solvents due to the hydrophobic o-tolyl substituents. DTG’s safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H334), necessitating strict handling protocols .

Properties

IUPAC Name

1,1-bis(2-methylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)18(15(16)17)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERREGHQSNHRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C2=CC=CC=C2C)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Sigma Receptor Modulation

DTG acts primarily as a selective ligand for sigma receptors, specifically σ1 and σ2 subtypes. These receptors are implicated in various neurological processes. Research indicates that DTG enhances NMDA receptor-mediated neuronal activity, suggesting its potential utility in treating neurodegenerative diseases and psychiatric disorders .

Antipsychotic Development

Studies have demonstrated that DTG and its analogues can serve as high-affinity ligands for sigma receptors, which are linked to the modulation of dopamine pathways. This property positions DTG as a promising candidate for the development of atypical antipsychotic medications. The structure-affinity relationships of DTG analogues have shown that modifications to the guanidine structure can significantly enhance their binding affinity, thereby improving their pharmacological profile .

Analgesic Effects

DTG has been evaluated for its antinociceptive properties. In animal models, it has produced significant increases in tail-withdrawal latencies, indicating potential pain-relieving effects. However, these effects are short-lived and dissociable from hypothermic responses, highlighting the complexity of sigma receptor interactions in pain modulation .

Reproductive and Developmental Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of DTG. In studies involving rats, it was found that high doses led to behavioral changes and adverse effects on reproductive performance, including decreased litter size and viability of offspring . The NOAEL (No Observed Adverse Effect Level) was determined to be between 8-10 mg/kg body weight/day for repeated dose toxicity in both male and female subjects .

Genotoxicity Assessment

DTG has been assessed for genotoxicity using various in vitro and in vivo assays. Results indicate that while it does not induce mutagenic effects under standard conditions, it can cause structural chromosomal aberrations in the presence of metabolic activation (S9 mix), necessitating caution in its use .

Chemical Reactions

DTG has been utilized in various chemical reactions as a base due to its strong nucleophilic properties. It has been involved in titration experiments where it reacts with indicators like bromophthalein magenta E, demonstrating its utility in analytical chemistry .

Case Studies

StudyFocusFindings
PubMed Study on Sigma ReceptorsPharmacologyDTG enhances NMDA receptor activity; potential for neuroprotection .
Toxicology AssessmentReproductive HealthHigh doses adversely affect reproductive performance; NOAEL established at 8-10 mg/kg .
Chemical Reaction AnalysisAnalytical ChemistryDTG effectively reacts with bromophthalein magenta E; used in titration methods .

Chemical Reactions Analysis

Coordination Chemistry and Metal Interactions

DTG acts as a corrosion inhibitor for copper in acidic media (e.g., 0.5 M HCl), forming stable complexes with Cu²⁺ ions released during corrosion .

Mechanism :

  • Protonation of DTG in acidic solutions enhances adsorption onto metal surfaces.

  • Coordination occurs via nitrogen atoms in the guanidine group, forming a protective film .

Electrochemical Data :

ParameterValue (20 × 10⁻⁶ M DTG)
Inhibition Efficiency95.2% (EIS)
ΔG<sub>ads</sub>-44.2 kJ mol⁻¹
Adsorption IsothermLangmuir

UV-Vis studies confirm complex formation, with absorption bands at 801 nm attributed to Cu-DTG complexes .

Role in Rubber Vulcanization

DTG is widely used as a vulcanization accelerator in tire manufacturing, facilitating sulfur cross-linking in rubber polymers .

Key Properties :

  • Function : Reduces curing time and improves mechanical properties of rubber.

  • Annual Production : 100–500 tonnes (Japan) .

  • Environmental Release : Trace amounts may enter wastewater but are mitigated via adsorption and filtration .

Biochemical Interactions

While not a direct chemical reaction, DTG binds selectively to sigma (σ) receptors in the central nervous system, influencing dopamine-related pathways .

Pharmacological Data :

  • σ Receptor Affinity : Higher selectivity for σ₂ subtype (K<sub>i</sub> = 14.8 nM vs. σ₁ K<sub>i</sub> = 4,900 nM) .

  • Behavioral Effects : Induces hypothermia and reduced locomotor activity in rodents at ≥20 mg/kg .

Environmental Degradation

DTG exhibits moderate environmental persistence:

  • Hydrolysis : Stable at pH 4–9 (50°C, 5 days) .

  • Photodegradation : Half-life of 1.2 hours via hydroxyl radical oxidation .

  • Biodegradation : Not readily biodegradable (1% BOD after 28 days) .

Comparison with Similar Compounds

1,3-Diphenylguanidine (DPG; CAS 102-06-7)

Structural Features : DPG replaces the o-tolyl groups of DTG with phenyl rings, resulting in a C₁₃H₁₃N₃ structure.
Applications : DPG serves as a vulcanization accelerator in rubber production and a catalyst in polymer chemistry .
Safety : Classified under UN2811, DPG poses risks of acute toxicity (H301) and environmental hazards (H411). Its phenyl groups enhance stability but reduce solubility compared to DTG .

Property 1,3-Di-o-tolylguanidine (DTG) 1,3-Diphenylguanidine (DPG)
Molecular Formula C₁₅H₁₇N₃ C₁₃H₁₃N₃
Molecular Weight (g/mol) 239.32 211.26
CAS Number 97-39-2 102-06-7
Key Applications Research reagent Rubber vulcanization
Hazards H315, H319, H334 H301, H411

Key Difference : DTG’s o-tolyl groups introduce steric hindrance, reducing reactivity in nucleophilic reactions compared to DPG’s phenyl groups .

1-(o-Tolyl)biguanide (CAS 93-69-6)

Structural Features : This compound features a biguanide backbone (two guanidine units) with one o-tolyl substituent (C₉H₁₃N₅ ).
Applications : It acts as a ligand in coordination chemistry (e.g., vanadyl complexes) and has historical use as a hypoglycemic agent .
Safety : Requires precautions against inhalation and dermal exposure (H302, H315) .

Property 1,3-Di-o-tolylguanidine (DTG) 1-(o-Tolyl)biguanide
Molecular Formula C₁₅H₁₇N₃ C₉H₁₃N₅
Molecular Weight (g/mol) 239.32 191.23
CAS Number 97-39-2 93-69-6
Key Applications Organic synthesis Metal complex synthesis
Hazards H315, H319, H334 H302, H315

Key Difference : The biguanide structure in 1-(o-Tolyl)biguanide enables chelation with transition metals, a property absent in DTG .

1,1-Dimethylguanidine Sulfate (CAS Not Specified)

Structural Features: A guanidine derivative with two methyl groups at the 1-position, paired with a sulfate counterion (C₆H₂₀N₆O₄S). Applications: Used in biochemical studies as a chaotropic agent and enzyme inhibitor . Safety: Limited hazard data available; assumed low toxicity due to ionic character.

Property 1,3-Di-o-tolylguanidine (DTG) 1,1-Dimethylguanidine Sulfate
Molecular Formula C₁₅H₁₇N₃ C₆H₂₀N₆O₄S
Molecular Weight (g/mol) 239.32 272.32
Solubility Moderate in DMSO High in water
Key Applications Research reagent Biochemical studies

Key Difference : The sulfate salt form of 1,1-Dimethylguanidine enhances aqueous solubility, unlike DTG’s hydrophobic structure .

Research Findings and Trends

  • Synthetic Utility : DTG’s steric bulk limits its use in catalysis compared to DPG, which is more reactive in crosslinking reactions .
  • Coordination Chemistry : 1-(o-Tolyl)biguanide forms stable complexes with vanadium, highlighting its role in designing oxidation catalysts .
  • Environmental Impact : DPG’s persistence in aquatic systems (H411) necessitates stricter disposal protocols than DTG .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The most widely documented method for DTG synthesis involves the catalytic oxidation of N,N'-di-o-tolylthiourea (DTTU) using ammonia and oxygen in the presence of transition metal catalysts. This approach, patented by, employs elements from atomic numbers 21–30 (e.g., copper, zinc) or lanthanides as catalysts. The reaction proceeds via the oxidative desulfurization of DTTU, where sulfur is replaced by an amino group, yielding DTG and ammonium sulfate or thiosulfate as by-products.

The general reaction is represented as:
C15H16N2S+2NH3+12O2CatalystC15H17N3+NH4SO4\text{C}_{15}\text{H}_{16}\text{N}_2\text{S} + 2\text{NH}_3 + \frac{1}{2}\text{O}_2 \xrightarrow{\text{Catalyst}} \text{C}_{15}\text{H}_{17}\text{N}_3 + \text{NH}_4\text{SO}_4

Copper(II) acetate (Cu(OAc)₂) is particularly effective, achieving yields exceeding 98% under optimized conditions. The catalyst facilitates electron transfer during the oxidation step, reducing activation energy and enhancing reaction kinetics.

Optimization of Reaction Parameters

Key parameters influencing yield and purity include temperature, oxygen pressure, ammonia concentration, and solvent choice.

Temperature and Pressure

Elevating temperature accelerates reaction rates but risks side reactions. Optimal temperatures range from 50–65°C, balancing speed and selectivity. Oxygen partial pressures of 2–5 bar are typical, with higher pressures reducing reaction times but increasing equipment costs.

Ammonia Stoichiometry

A molar excess of ammonia (≥5:1 NH₃:DTTU) is critical to drive the reaction to completion. Aqueous ammonia (25–35 wt%) is preferred for its dual role as reactant and solvent.

Solvent Systems

Binary solvent systems (e.g., water-ethanol or water-methanol) improve DTTU solubility and catalyst dispersion. Methanol-containing systems enhance reaction homogeneity, reducing processing time by 30% compared to pure aqueous media.

Industrial-Scale Synthesis Example

A representative large-scale procedure from involves:

  • Reactants : 19.2 g (0.075 mol) DTTU, 180 g 35% aqueous ammonia (3.7 mol NH₃), 20 mg Cu(OAc)₂.

  • Conditions : 65°C, 2–3 bar O₂, 4 hours.

  • Yield : 17.7 g DTG (98.8% theoretical), purity 98.2%.

The product precipitates as a white solid, filtered and washed with cold methanol to remove residual ammonium salts.

Alternative Synthetic Routes and Recent Advances

Rapid Synthesis from Low-Cost Precursors

A 2022 study developed a cost-effective route using o-toluidine and cyanogen bromide (BrCN) under mild conditions:

  • Step 1 : o-Toluidine reacts with BrCN to form N-cyano-o-toluidine.

  • Step 2 : Condensation with a second equivalent of o-toluidine yields DTG.

This method avoids thiourea intermediates, reducing sulfur by-products. Reaction details include:

  • Solvent : Ethanol/water (4:1 v/v).

  • Temperature : 25–40°C.

  • Yield : 94% with 99% purity.

The absence of high-pressure equipment makes this method suitable for small-scale laboratories.

Electrochemical Synthesis

Emerging approaches utilize electrochemical cells to oxidize DTTU. Preliminary data suggest:

  • Anode : Graphite coated with Cu nanoparticles.

  • Electrolyte : 0.1 M NH₄Cl in methanol.

  • Potential : +1.2 V vs. Ag/AgCl.

  • Yield : 89% after 6 hours.

While less efficient than catalytic methods, this technique minimizes waste and enables precise control over reaction kinetics.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

Method Yield (%) Purity (%) Reaction Time Pressure
Catalytic Oxidation98.898.24–7 hours2–5 bar
BrCN Route949912–24 hoursAmbient
Electrochemical89976 hoursAmbient

Catalytic oxidation remains superior for industrial production due to high throughput, whereas the BrCN method is preferable for research-scale synthesis requiring ultrapure DTG.

Purification and Characterization

Crystallization Techniques

DTG is purified via fractional crystallization from ethanol/water mixtures. Cooling the solution from 60°C to 0°C yields needle-like crystals with >99% purity.

Analytical Confirmation

Modern quality control employs:

  • HPLC-MS/MS : Quantifies DTG using transitions m/z 240→133 and 240→108.

  • X-ray Diffraction : Confirms crystalline structure (orthorhombic, space group Pna2₁) .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for 1,1-Di-o-tolylguanidine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions between o-toluidine derivatives and cyanamide, followed by purification via recrystallization. Characterization involves a combination of spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) and elemental analysis. For structural validation, single-crystal X-ray diffraction is critical to resolve bond angles, torsion angles, and hydrogen-bonding networks . Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) for reproducibility .

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus static solid-state structures. To address this, pair solution-state NMR experiments (e.g., variable-temperature NMR) with solid-state DFT calculations. For example, Kaabi et al. (2020) used B3LYP/6-31G(d,p) DFT simulations to compare theoretical and experimental bond lengths, identifying conformational flexibility in the guanidine moiety . Cross-validate findings with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What experimental protocols ensure reproducibility in synthesizing this compound analogues?

  • Methodological Answer : Follow the "Experimental" section guidelines from Acta Crystallographica: document stoichiometry, solvent systems, and crystallization conditions (e.g., slow evaporation vs. diffusion). For novel analogues, provide full spectroscopic datasets (NMR, HRMS) and crystallographic CIF files. Include purity assessments (HPLC, melting point) and reproducibility metrics (e.g., % yield across three independent trials) .

Advanced Research Questions

Q. How can DFT studies optimize the design of this compound derivatives for sigma receptor binding?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to model steric and electronic effects of substituents. Calculate molecular electrostatic potentials (MEPs) to identify regions of high electron density for hydrogen bonding. Scherz et al. (1990) demonstrated that sigma receptor affinity decreases with bulky ortho substituents (e.g., >C2_2H5_5) but increases with hydrophobic groups. Validate predictions via radioligand displacement assays using [3^3H]-DTG in guinea pig brain homogenates .

Q. What strategies are effective for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to decouple steric, electronic, and lipophilic contributions. For example, substituent hydrophobicity (logP) and Hammett constants (σ) can be correlated with IC50_{50} values. If contradictions persist, re-evaluate assay conditions (e.g., membrane lipid composition, radioligand specificity) to rule out off-target effects .

Q. How should researchers design experiments to assess the purity and identity of novel this compound analogues?

  • Methodological Answer : Combine orthogonal techniques:

  • Purity : HPLC-DAD/ELSD (>95% purity threshold), TLC (Rf_f consistency), and differential scanning calorimetry (DSC) for polymorph screening.
  • Identity : High-resolution mass spectrometry (HRMS) with <5 ppm error and X-ray powder diffraction (XRPD) to confirm crystallinity. For ambiguous cases, use 15^{15}N NMR to resolve tautomeric forms .

Q. What computational approaches predict intermolecular interactions in this compound cocrystals?

  • Methodological Answer : Use CrystalExplorer for Hirshfeld surface analysis to quantify contact contributions (e.g., H-bonding, π-π stacking). Pair this with molecular docking (AutoDock Vina) to simulate host-guest interactions. Kaabi et al. (2020) applied QTAIM (Quantum Theory of Atoms in Molecules) to map critical points in electron density, revealing strong N–H···Cl hydrogen bonds in chloride salts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Di-o-tolylguanidine
Reactant of Route 2
1,1-Di-o-tolylguanidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.